molecular formula C12H6Br2N2 B1368920 2,9-Dibromo-1,10-phenanthroline CAS No. 39069-02-8

2,9-Dibromo-1,10-phenanthroline

Katalognummer: B1368920
CAS-Nummer: 39069-02-8
Molekulargewicht: 338 g/mol
InChI-Schlüssel: QNLGXYVSHITTGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound, with the molecular formula C12H6Br2N2, is recognized for its unique structural properties and its ability to form stable complexes with various metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under an inert atmosphere at elevated temperatures (around 165°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization from suitable solvents such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complexes:
2,9-Dibromo-1,10-phenanthroline acts as a bidentate ligand that coordinates with transition metals. These metal complexes exhibit unique optical, electrochemical, and catalytic properties. For instance:

  • Copper Complexes: Research has demonstrated that copper complexes incorporating this compound show promising electrochemical behavior with partially reversible oxidation processes. The oxidation potential varies depending on the metal center and the phosphine ligands used in conjunction with the phenanthroline derivative .

Photophysical Properties

Light Emission and Photostability:
The incorporation of this compound into various complexes enhances their photophysical properties. Studies indicate that these complexes can exhibit significant photoluminescence quantum yields (PLQY) and improved photostability compared to their non-brominated counterparts. For example:

  • In solid-state conditions, complexes containing this ligand have shown PLQY values of up to 60%, indicating their potential for applications in light-emitting devices .

Synthesis of Functional Materials

Catalytic Applications:
The compound is also pivotal in the development of catalysts for organic transformations. It has been employed in various transition-metal-catalyzed reactions, such as Suzuki-Miyaura coupling and other C–C bond formations. Its bromine substituents facilitate regioselective functionalization of the phenanthroline scaffold .

Biological Applications

DNA Intercalation:
Due to its planar structure and ability to intercalate between DNA base pairs, this compound has been studied for its potential as a DNA-cleaving agent and in photodynamic therapy (PDT). The compound's interaction with DNA can be exploited for therapeutic applications in cancer treatment by inducing DNA damage upon light activation .

Case Studies

Study Focus Findings
Isaak Nohara ThesisPhotophysical PropertiesExhibited PLQY up to 60% in solid state; blue shift observed in emission spectra due to substitution effects .
MDPI ResearchCopper ComplexesShowed significant electrochemical activity; oxidation potentials varied based on ligand configuration .
Transition-Metal CatalysisOrganic SynthesisEnabled regioselective functionalization in C–C coupling reactions; demonstrated versatility in synthetic pathways .

Wirkmechanismus

The mechanism of action of 2,9-Dibromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to potential therapeutic effects. The π-π stacking interactions and hydrogen bonding play crucial roles in its binding affinity and specificity . Additionally, the compound’s ability to induce oxidative stress in cells contributes to its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,9-Dibromo-1,10-phenanthroline is unique due to the specific positioning of bromine atoms, which enhances its reactivity and ability to form stable complexes. This makes it particularly valuable in the synthesis of metal complexes with distinct electronic and catalytic properties .

Biologische Aktivität

2,9-Dibromo-1,10-phenanthroline (DBPhen) is a halogenated derivative of 1,10-phenanthroline, a compound widely studied for its biological activities, particularly in the context of cancer research. This article explores the biological activity of DBPhen, focusing on its interactions with DNA, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₆Br₂N₂
  • Molecular Weight : 338.00 g/mol
  • CAS Number : 39069-02-8

DBPhen exhibits biological activity primarily through its ability to interact with nucleic acids. It has been shown to selectively bind to G-quadruplex (G4) structures in telomeric DNA, which are crucial for maintaining chromosome stability and are often overexpressed in cancer cells. This interaction can disrupt the normal function of telomeres and induce apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of DBPhen on various cancer cell lines. The results indicate that DBPhen has moderate cytotoxic properties:

Cell Line IC₅₀ (μM) Selectivity
PC-3 (Prostate)18High
DU145 (Prostate)30Moderate
HeLa (Cervical)35Moderate
MCF-7 (Breast)40Moderate
HT29 (Colon)50Low
HFF-1 (Normal Fibroblast)>80Low
RWPE-1 (Normal Prostate)>80Low

The data indicate that DBPhen exhibits higher selectivity towards prostate cancer cells compared to normal prostate cells, suggesting its potential as a targeted therapeutic agent .

Apoptosis Induction

Cell cycle analysis and Annexin V/PI assays have demonstrated that DBPhen induces apoptosis in cancer cells. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death characterized by typical morphological changes such as chromatin condensation and membrane blebbing .

DNA Interaction Studies

DBPhen's interaction with DNA has been extensively studied using various techniques:

  • FRET-based Melting Assays : These assays confirm the binding affinity of DBPhen to G4 structures over double-stranded DNA.
  • Circular Dichroism (CD) : CD spectroscopy indicates conformational changes in G4 DNA upon DBPhen binding.
  • Viscosity Measurements : Increased viscosity suggests intercalation between DNA bases, a common mode of action for phenanthroline derivatives .

Case Studies

Several case studies highlight the biological activity of DBPhen:

  • Prostate Cancer Model : In vitro studies using PC-3 cells showed that treatment with DBPhen resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to stabilize G4 structures in telomeric regions.
  • Breast Cancer Study : MCF-7 cells treated with DBPhen exhibited reduced proliferation rates and increased apoptosis markers compared to untreated controls, indicating its potential as an anti-breast cancer agent.
  • Combination Therapies : Preliminary studies suggest that combining DBPhen with other chemotherapeutics may enhance overall efficacy by targeting different pathways involved in tumor growth and survival .

Eigenschaften

IUPAC Name

2,9-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXYVSHITTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572878
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39069-02-8
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (9) (8.4 g; 29.1 mmol), phosphorus oxybromide (3.25 g; 174 mmol) and phosphorus pentachloride (15.4 g; 35.8 mmol) were added in an ice bath. The reaction temperature was raised to 65 to 75° C., and the resulting reaction mixture was stirred for 5.5 hours. The reaction mixture was cooled in an ice bath and evaporated under reduced pressure. Excess phosphorus oxybromide was removed and the resulting reaction concentrate was poured into ice water, and was made alkaline with concentrated aqueous ammonia. While solids which precipitated out were separated by filtration, they were washed with water to give crude title compound (10). The crude compound (10) was dried, and separated and purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1) to give 8 g (yield: 81%) of the title compound (10).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 3
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 4
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 5
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
2,9-Dibromo-1,10-phenanthroline
Customer
Q & A

Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?

A1: this compound (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].

Q2: How does the structure of this compound influence its photoluminescent properties?

A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.